molecular formula C14H18ClN3O B5885328 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole

1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole

Cat. No. B5885328
M. Wt: 279.76 g/mol
InChI Key: VLCQVNQTGWYMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole, also known as TBB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole is a selective inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole specifically targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole disrupts the normal functioning of the cell, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects on cells. In cancer cells, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In normal cells, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been shown to have protective effects against oxidative stress and inflammation. 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has also been shown to have neuroprotective effects by enhancing synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole in lab experiments is its specificity towards CK2, which allows for the selective inhibition of this protein kinase. This specificity also reduces the likelihood of off-target effects and toxicity. However, one limitation of using 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole is its relatively low potency compared to other protein kinase inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole research. One direction is to investigate the potential of 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole as a therapeutic agent for cancer and other diseases. Another direction is to explore the role of 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole on cellular processes and signaling pathways.

Synthesis Methods

1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole is synthesized through a multistep reaction process that involves the reaction of 4-tert-butyl-2-chlorophenol with 2-chloroethyl-triazole in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole.

Scientific Research Applications

1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurobiology, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been used to investigate the role of protein kinases in the regulation of immune cell function.

properties

IUPAC Name

1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O/c1-14(2,3)11-4-5-13(12(15)8-11)19-7-6-18-10-16-9-17-18/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCQVNQTGWYMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCN2C=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Tert-butyl-2-chlorophenoxy)ethyl]-1,2,4-triazole

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